molecular formula C13H13NOS B2414526 N-(1-phenylethyl)thiophene-2-carboxamide CAS No. 313516-35-7

N-(1-phenylethyl)thiophene-2-carboxamide

Cat. No.: B2414526
CAS No.: 313516-35-7
M. Wt: 231.31
InChI Key: LEDNWIDPUBDPLC-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)thiophene-2-carboxamide (CAS 313516-35-7) is a synthetic organic compound with the molecular formula C13H13NOS and a molecular weight of 231.31 g/mol . This compound features a thiophene carboxamide core, a scaffold recognized in medicinal chemistry for its potential in anticancer research . While specific biological data for this exact molecule may be limited, structural analogs based on the thiophene-carboxamide framework have demonstrated significant promise as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) . Such compounds are investigated for their antiproliferative properties, particularly against hepatocellular carcinoma (HCC) cell lines like Hep3B, where they have been shown to disrupt tubulin polymerization by binding to the colchicine site . The presence of the N-(1-phenylethyl) group suggests potential for chiral specificity in its interactions, a feature explored in related compounds for targeted biological activity . This makes this compound a compound of interest for researchers in chemical biology and drug discovery, particularly in the synthesis and evaluation of novel therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDNWIDPUBDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of N 1 Phenylethyl Thiophene 2 Carboxamide

Established Synthetic Pathways for N-(1-phenylethyl)thiophene-2-carboxamide

The synthesis of this compound is primarily achieved through standard amide bond formation protocols. These methods typically involve the coupling of a thiophene-2-carboxylic acid moiety with 1-phenylethylamine (B125046). Two principal pathways are generally employed.

The first and most direct route is the amide coupling reaction , where thiophene-2-carboxylic acid and 1-phenylethylamine are reacted in the presence of a coupling agent. hepatochem.comgrowingscience.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of modern coupling reagents are available, each with specific applications and advantages, particularly in medicinal chemistry for overcoming challenges like low reactivity of the coupling partners. hepatochem.comnih.gov

The second common pathway involves the conversion of thiophene-2-carboxylic acid into a more reactive derivative, most commonly thiophene-2-carbonyl chloride . This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.combeilstein-journals.org The resulting acyl chloride is highly electrophilic and reacts readily with 1-phenylethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.com This two-step method is robust and frequently used for preparing carboxamides.

A generalized reaction scheme for these pathways is presented below:

Pathway A (Direct Coupling): Thiophene-2-carboxylic acid + 1-phenylethylamine + Coupling Agent → this compound

Pathway B (Acyl Chloride):

Thiophene-2-carboxylic acid + SOCl₂ → Thiophene-2-carbonyl chloride

Thiophene-2-carbonyl chloride + 1-phenylethylamine → this compound

Stereoselective Synthesis of (S)- and (R)-N-(1-phenylethyl)thiophene-2-carboxamide

The 1-phenylethylamine portion of the molecule contains a stereocenter, meaning the compound can exist as two distinct enantiomers: (S)-N-(1-phenylethyl)thiophene-2-carboxamide and (R)-N-(1-phenylethyl)thiophene-2-carboxamide. The synthesis of the individual enantiomers is crucial for applications where stereochemistry dictates biological activity.

The most straightforward and widely used method for achieving stereoselectivity in this synthesis is to employ an enantiomerically pure starting material. nih.gov Commercially available (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine serve as chiral building blocks. mdpi.com By using one of these enantiopure amines in the coupling reaction with either thiophene-2-carboxylic acid or its acyl chloride, the corresponding pure enantiomer of the final product can be obtained with high stereochemical fidelity. nih.gov This substrate-controlled approach is efficient as the stereocenter is introduced from the start and preserved throughout the reaction sequence.

For example, the synthesis of the (R)-enantiomer would proceed as follows: Thiophene-2-carbonyl chloride + (R)-(+)-1-phenylethylamine → (R)-N-(1-phenylethyl)thiophene-2-carboxamide

This method leverages the high enantiomeric purity of the commercially available amines to produce the target compound without the need for chiral catalysts or subsequent resolution of a racemic mixture.

Optimization of Reaction Conditions and Yield for Compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization studies for amide bond formation typically focus on the selection of coupling agents, solvents, bases, and temperature. growingscience.com While specific optimization data for this exact molecule is not extensively published, general principles from related amide syntheses can be applied.

Key variables in the optimization of the direct coupling method include:

Coupling Reagent: A wide array of reagents exists, from carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to phosphonium (B103445) salts (e.g., BOP) and aminium/uronium salts like HATU. hepatochem.comnih.gov The choice of reagent can drastically affect reaction time and yield, especially when dealing with less reactive amines. nih.gov Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve efficiency and suppress side reactions. nih.gov

Solvent: Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). The solvent's polarity and ability to dissolve reactants are critical.

Base: An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically required to neutralize acids formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. nih.gov

Temperature: Most amide couplings are performed at room temperature, but gentle heating may be necessary for sluggish reactions. researchgate.net

The following table summarizes a representative comparison of different coupling systems that could be used for this synthesis, based on general findings in medicinal chemistry. nih.gov

Coupling SystemBaseTypical SolventGeneral Outcome
HATUDIPEADMFHigh yield, fast reaction, effective for difficult couplings.
EDC / HOBtDIPEADCM / DMFGood yield, common and cost-effective, water-soluble byproducts.
BOPClEt₃NDCMEffective but can be sluggish for some substrates.
SOCl₂ (for acyl chloride)Pyridine / Et₃NDCM / TolueneHigh yield, requires two steps, suitable for large scale.

Analog Design Strategies for this compound Derivatives

Analog design is a cornerstone of medicinal chemistry, used to explore the structure-activity relationship (SAR) of a lead compound. For this compound, analogs can be designed by systematically modifying its three main components: the thiophene (B33073) ring, the central carboxamide linker, and the phenylethyl moiety. nih.govnih.gov

Thiophene Ring Modifications: Substituents can be introduced at the 3, 4, and 5-positions of the thiophene ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) can probe their effect on biological target interactions. mdpi.com

Phenylethyl Moiety Modifications: The phenyl ring of the phenylethyl group is a common site for modification. Adding substituents at the ortho, meta, or para positions can enhance binding affinity or modulate pharmacokinetic properties. Furthermore, the ethyl linker can be altered in length or rigidity.

Amide Linker Modifications: While the amide bond itself is often crucial for activity, its orientation and local environment can be explored. For instance, replacing the thiophene-2-carboxamide with a thiophene-3-carboxamide (B1338676) could reveal the importance of the substituent's position on the thiophene ring for biological activity.

The table below illustrates potential analog design strategies.

Modification SiteStrategyExample ModificationRationale
Thiophene RingSubstitution5-Bromo or 5-MethylExplore steric and electronic effects on target binding.
Phenyl RingSubstitution4-Fluoro or 4-MethoxyModify lipophilicity and potential for hydrogen bonding.
Ethyl LinkerHomologationN-(1-phenylpropyl)Investigate the optimal distance between phenyl and amide groups.
Core ScaffoldIsomerizationN-(1-phenylethyl)thiophene-3-carboxamideDetermine the importance of substituent vector/position.

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. While specific green protocols for this compound are not widely documented, general strategies for thiophene and amide synthesis can be adopted.

One key principle is the use of catalysis over stoichiometric reagents. Traditional amide coupling agents like HATU or EDC are used in stoichiometric amounts, generating significant waste. Catalytic methods for amide bond formation are an area of active research and would represent a greener alternative.

Another principle is the use of environmentally benign solvents. Many amide coupling reactions are performed in solvents like DMF or DCM, which have environmental and health concerns. Research into performing such syntheses in greener solvents like water or biorenewable solvents is ongoing. For instance, Pd-catalyzed C-H arylation of thiophene derivatives has been successfully performed in water, showcasing the potential for reducing reliance on organic solvents in thiophene chemistry. organic-chemistry.org

Furthermore, atom economy can be improved by designing synthetic routes that minimize the generation of byproducts. Direct amidation of the carboxylic acid is generally more atom-economical than the two-step acyl chloride method, which produces stoichiometric waste from the chlorinating agent. Recent advances, such as light-mediated protocols for direct amide bond formation, offer novel avenues for activating carboxylic acids under milder and potentially greener conditions. eie.gr

Advanced Structural Elucidation and Spectroscopic Analysis of N 1 Phenylethyl Thiophene 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For N-(1-phenylethyl)thiophene-2-carboxamide, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the thiophene (B33073) and phenyl rings, the methine and methyl protons of the phenylethyl group, and the amide proton. The protons on the thiophene ring would appear as doublets or triplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The five protons of the phenyl group would also resonate in this region, likely as a multiplet. The methine proton (CH) of the phenylethyl group would present as a quartet, coupled to the adjacent methyl protons, while the methyl (CH₃) protons would appear as a doublet. The amide (NH) proton would likely be observed as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The aromatic carbons of both the thiophene and phenyl rings would appear in the δ 120-140 ppm region. The methine and methyl carbons of the phenylethyl group would be found in the aliphatic region of the spectrum.

Due to the lack of direct experimental data, the following table presents expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally similar compounds.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Amide (NH)~8.5 (d)-
Thiophene-H3~7.1 (dd)~128.0
Thiophene-H4~7.5 (dd)~129.5
Thiophene-H5~7.6 (dd)~130.0
Phenyl-H (ortho, meta, para)~7.2-7.4 (m)~126-129
Methine (CH)~5.4 (q)~50.0
Methyl (CH₃)~1.6 (d)~22.0
Carbonyl (C=O)-~162.0
Thiophene-C2-~138.0
Phenyl-C (ipso)-~143.0
(d = doublet, dd = doublet of doublets, q = quartet, m = multiplet)

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

FT-IR Spectroscopy: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would give rise to a strong absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations from both the thiophene and phenyl rings would be visible above 3000 cm⁻¹, while aliphatic C-H stretching from the phenylethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected characteristic FT-IR absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3500
CarbonylC=O Stretch1640 - 1680
AromaticC-H Stretch> 3000
AliphaticC-H Stretch< 3000
AromaticC=C Stretch1450 - 1600
AmideN-H Bend1510 - 1550
Thiophene RingC-S Stretch600 - 800

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the thiophene ring and the carboxamide group, as well as the phenyl ring. Typically, thiophene and its derivatives exhibit strong absorption in the UV region. The presence of the phenyl group and the amide linkage could lead to multiple absorption maxima (λ_max), likely in the range of 250-350 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₃H₁₃NOS) is approximately 231.08 g/mol . ontosight.ai

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 231. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the amide bond could lead to the formation of a thiophene-2-carbonyl cation (m/z 111) and a 1-phenylethylaminium radical cation. Another prominent fragmentation pathway would be the benzylic cleavage of the phenylethyl group, resulting in the formation of a stable tropylium (B1234903) ion (m/z 91) or a styryl cation (m/z 105).

A summary of the expected key fragments is provided in the table below.

m/z Value Proposed Fragment Ion Structural Formula of Fragment
231Molecular Ion [M]⁺[C₁₃H₁₃NOS]⁺
126[M - C₈H₉]⁺[C₅H₄OS]⁺
111[Thiophene-C=O]⁺[C₅H₃OS]⁺
105[Phenylethyl]⁺[C₈H₉]⁺
91[Tropylium]⁺[C₇H₇]⁺
77[Phenyl]⁺[C₆H₅]⁺

X-ray Crystallography and Solid-State Conformation of Chiral Isomers

As the compound possesses a chiral center at the benzylic carbon of the phenylethyl group, it can exist as two enantiomers, (R)-N-(1-phenylethyl)thiophene-2-carboxamide and (S)-N-(1-phenylethyl)thiophene-2-carboxamide. Crystallization of a racemic mixture could result in either a racemic conglomerate (a mixture of crystals of the pure enantiomers) or a racemic compound (where both enantiomers are present in the same crystal lattice). X-ray crystallography would be able to distinguish between these possibilities and determine the specific packing arrangement of the chiral isomers. In the solid state, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another is highly probable, leading to the formation of supramolecular structures such as chains or dimers. strath.ac.uk

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular contacts. The most significant contributions to the crystal packing are expected to arise from H···H, C···H, and O···H contacts. The d_norm mapped Hirshfeld surface would highlight the regions of close intermolecular contacts, with red spots indicating hydrogen bonds and other close contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of different types of intermolecular interactions. Given the molecular structure, significant contributions from π-π stacking interactions between the aromatic rings might also be observed.

Based on analyses of similar thiophene amide structures, the approximate contributions of various intermolecular contacts can be predicted as follows:

Interaction Type Approximate Contribution (%)
H···H40 - 50
C···H / H···C20 - 30
O···H / H···O10 - 15
S···H / H···S3 - 7
C···C3 - 6

Computational and Theoretical Chemistry of N 1 Phenylethyl Thiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For thiophene (B33073) carboxamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. nih.govresearchgate.netmdpi.com These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for confirming the molecule's three-dimensional structure. nih.govmdpi.com

The electronic properties derived from DFT, such as the distribution of electron density, help in understanding the molecule's reactivity. For instance, calculations on related thiophene derivatives have shown how different substituents on the thiophene or phenyl rings can alter the electronic landscape of the molecule, thereby influencing its biological activity. nih.gov The calculated parameters from DFT serve as the foundation for further analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) studies.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comscribd.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for electronic excitation, indicating higher chemical reactivity. nih.gov For thiophene carboxamide derivatives, a low energy gap is often correlated with enhanced biological activity. nih.gov From the HOMO and LUMO energies, global reactivity indices can be calculated to quantify the molecule's reactivity.

Table 1: Global Reactivity Indices Derived from FMO Analysis

IndexFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω) μ2 / (2η)Measures the energy lowering due to maximal electron flow.

These indices provide a quantitative framework for comparing the reactivity of N-(1-phenylethyl)thiophene-2-carboxamide with other related compounds, aiding in the prediction of its chemical behavior. mdpi.com

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand binding. nih.govrsc.orgresearchgate.net

The MESP map displays regions of varying electrostatic potential on the molecular surface. Typically, color-coding is used where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov For thiophene carboxamides, the MESP analysis often reveals a significant negative potential around the carbonyl oxygen and the sulfur atom of the thiophene ring, highlighting these as key sites for hydrogen bonding and interaction with biological receptors. nih.gov This detailed charge distribution analysis is fundamental for predicting how the molecule will orient itself within a protein's binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the stability of different molecular states. For this compound, MD simulations are particularly important when it is part of a ligand-protein complex.

By simulating the complex in a solvated environment for extended periods (e.g., 50 to 200 nanoseconds), researchers can assess the stability of the binding pose predicted by docking studies. researchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site, validating the docking results. researchgate.net

In Silico Docking Studies of this compound with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

This compound has been identified as a potential inhibitor of Cell Division Cycle 7 (CDC7) kinase, a protein overexpressed in many cancer cells, making it a significant therapeutic target. researchgate.netnih.gov Molecular docking studies have been performed to investigate the interaction between both the (S) and (R) enantiomers of this compound and the active site of CDC7-kinase. researchgate.net

These studies reveal the specific amino acid residues within the kinase's binding pocket that interact with the ligand. The interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carboxamide group is often a key anchor, forming hydrogen bonds with backbone atoms of the protein, while the thiophene and phenyl rings engage in hydrophobic interactions with nonpolar residues. Understanding this interaction profile is crucial for explaining the compound's inhibitory activity and for guiding further structural modifications to improve potency and selectivity. researchgate.netdiva-portal.org

Following molecular docking and MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔGbind) of the ligand-protein complex. nih.govambermd.org A more negative ΔGbind value indicates a stronger and more stable binding affinity. diva-portal.org

These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. 34.237.233nih.gov The total binding free energy is decomposed into several components, providing a detailed energetic profile of the interaction.

Table 2: Components of Binding Free Energy Calculation

Energy ComponentDescription
ΔEvdw van der Waals energy
ΔEelec Electrostatic energy
ΔGpolar Polar solvation energy
ΔGnonpolar Nonpolar solvation energy

Calculations for potential CDC7 kinase inhibitors have shown that van der Waals interactions often provide the most significant contribution to the binding affinity. diva-portal.org By comparing the calculated binding free energies of different compounds, researchers can rank potential inhibitors and prioritize them for experimental testing. chemisgroup.us

Structure Activity Relationship Sar Studies of N 1 Phenylethyl Thiophene 2 Carboxamide Analogues

Design Principles for N-(1-phenylethyl)thiophene-2-carboxamide Scaffold Modifications

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The core structure consists of three key components that can be systematically modified: the thiophene (B33073) ring, the carboxamide linker, and the N-(1-phenylethyl) group.

Key design principles for modifying this scaffold include:

Thiophene Ring Substitution: The aromaticity and planarity of the thiophene ring are critical for receptor binding. mdpi.com Its structure allows for functionalization at various positions to enhance selectivity and potency. mdpi.com Modifications often involve introducing small electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring system, which can influence binding affinity and intrinsic activity.

Amide Linker Modification: The carboxamide linker is a crucial hydrogen-bond donor and acceptor, often playing a vital role in anchoring the molecule to its biological target. nih.gov Design strategies may involve replacing the amide with bioisosteres like urea (B33335) or creating constrained analogues to lock the molecule into a more favorable conformation for binding.

Phenylethyl Group Alterations: The N-(1-phenylethyl) moiety contributes significantly to the molecule's lipophilicity and potential for hydrophobic and van der Waals interactions within a target's binding pocket. Substitutions on the phenyl ring can be used to probe for additional binding interactions and to fine-tune the compound's pharmacokinetic properties. The chiral center at the benzylic position is a critical consideration, as stereochemistry often dictates biological activity.

Scaffold Hopping and Hybridization: More advanced design principles involve replacing the thiophene ring with other heterocyclic systems to explore different intellectual property spaces and potentially discover novel biological activities. Additionally, hybrid molecules can be designed by incorporating other known pharmacophores into the this compound backbone to create dual-action inhibitors or agents with enhanced potency. nih.govbohrium.com

These principles guide the rational design of new chemical entities with improved therapeutic potential, building upon the foundational structure of this compound.

Influence of Substituent Effects on Biological Activity Profiles (In Vitro/Mechanistic)

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the thiophene and phenyl rings. In vitro studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and mechanism of action. bohrium.comresearchgate.net

A study on a series of 3-substituted thiophene-2-carboxamide derivatives highlighted the profound impact of substituents on their antioxidant and antibacterial properties. nih.gov The presence of an amino group at the 3-position of the thiophene ring generally conferred greater biological activity compared to hydroxyl or methyl groups. nih.gov This is attributed to the electron-donating nature of the amino group. nih.gov

Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with compound 7a (unsubstituted on the aryl ring) exhibiting 62.0% inhibition in an ABTS assay. nih.gov In contrast, the 3-hydroxy and 3-methyl analogues displayed moderate to low antioxidant activity. nih.gov

Compound SeriesSubstituent at 3-positionAntioxidant Activity (% Inhibition)
3-amino thiophene-2-carboxamides (7a-c)-NH246.9 - 62.0
3-hydroxy thiophene-2-carboxamides (3a-c)-OH28.4 - 54.9
3-methyl thiophene-2-carboxamides (5a-c)-CH312.0 - 22.9

Similarly, for antibacterial activity, the 3-amino derivatives were the most potent. nih.gov The presence of a methoxy (B1213986) group on an N-aryl substituent further enhanced activity against several bacterial strains, which may be due to an increase in the hydrophilicity of the compound. nih.gov For instance, amino thiophene-2-carboxamide 7b , which contains a methoxy group, showed excellent activity against P. aeruginosa (86.9% activity index) and S. aureus (83.3% activity index). nih.gov

In the context of anticancer activity, substitutions on an N-phenyl ring of phenyl-thiophene-carboxamide derivatives were shown to significantly affect cytotoxicity against various cancer cell lines. nih.gov For example, compound 2b , featuring a 2,5-dimethoxyphenyl group, was the most active against the Hep3B liver cancer cell line with an IC₅₀ of 5.46 µM. nih.gov

CompoundN-Aryl SubstituentIC₅₀ on Hep3B (µM)
2a2,4-dimethoxyphenyl24.31
2b2,5-dimethoxyphenyl5.46
2c3,4-dimethoxyphenyl21.87
2d3,5-dimethoxyphenyl22.14
2e3,4,5-trimethoxyphenyl12.58

These findings underscore the critical role that substituent effects, driven by both electronic and steric factors, play in modulating the biological profiles of thiophene carboxamide derivatives. bohrium.com

Stereochemical Influence on Structure-Activity Profiles

The this compound structure contains a chiral center at the C1 position of the ethyl group. Stereochemistry at this center is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule fits into and interacts with a chiral biological target, such as a receptor binding site or an enzyme's active site.

While direct studies on the stereoisomers of this compound are not widely published, the principle of stereochemical influence is well-established for analogous compounds containing a chiral phenylethyl moiety. For example, extensive research on the potent analgesic ohmefentanyl, which contains a N-(2-hydroxy-2-phenylethyl) group, demonstrates extreme stereodifferences in activity. nih.gov In this series, the absolute configuration at the chiral carbon in the phenylethyl group, along with other chiral centers, resulted in vast differences in analgesic potency and opioid receptor affinity. nih.gov The most potent isomer was found to be over 13,000 times more potent than morphine, while its antipode was among the least potent of all isomers synthesized. nih.gov

This dramatic difference in activity between stereoisomers highlights that only one enantiomer or diastereomer may adopt the optimal orientation for productive interactions with the target protein. The "inactive" isomer, conversely, may fit poorly or not at all. For this compound, it is therefore highly probable that the (R)- and (S)-enantiomers exhibit significantly different biological activities. The specific configuration that is more active would depend entirely on the topology of the biological target. This underscores the necessity of synthesizing and testing optically pure isomers during drug development to identify the eutomer (the more active isomer) and avoid potential off-target effects or lower efficacy associated with administering a racemic mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For the thiophene carboxamide series, QSAR studies are instrumental in understanding which physicochemical properties are key drivers of activity and in predicting the potency of novel, unsynthesized analogues. nih.gov

A typical QSAR study on thiophene carboxamide derivatives involves several steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is assembled. This set is usually divided into a training set for model development and a test set for model validation. jetir.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment), spatial/steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). jetir.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed. A robust model will not only fit the training set well (indicated by a high correlation coefficient, R²) but will also accurately predict the activities of the compounds in the test set (indicated by a high predictive R²). nih.gov

For thiophene derivatives, QSAR models have successfully established that a combination of electronic, topological, and spatial parameters significantly influences their biological activity. jetir.orgnih.gov For instance, a 3D-QSAR study on thiophene derivatives as tubulin inhibitors yielded a model with high statistical quality (correlation coefficient R² = 0.949) and excellent predictive ability (predictive R² = 0.929). nih.gov Such models provide valuable insights, for example, by showing that bulky substituents in one region of the molecule may enhance activity, while electronegative groups in another region may be detrimental. These validated models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov

Mechanistic Investigations of N 1 Phenylethyl Thiophene 2 Carboxamide Biological Interactions in Vitro and Pre Clinical

Identification and Characterization of Molecular Targets (e.g., enzyme inhibition kinetics, receptor binding assays)

Direct experimental data identifying and characterizing the specific molecular targets of N-(1-phenylethyl)thiophene-2-carboxamide, including enzyme inhibition kinetics and receptor binding assays, are not available in published scientific literature.

A study on a novel N-aryl-N-alkyl-thiophene-2-carboxamide identified its ability to enhance the function of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a crucial protein in calcium homeostasis in cardiac myocytes. nih.gov This finding suggests that ion channels and transport proteins could also be potential targets for this class of compounds.

It is important to emphasize that these findings are for related but structurally distinct compounds, and the specific molecular targets of this compound remain to be elucidated through direct experimental investigation.

Cell-Based Assays for Pathway Modulation and Cellular Responses (e.g., signaling cascades in cell lines)

Specific data from cell-based assays detailing the modulation of signaling cascades and cellular responses by this compound are not documented in the available scientific literature.

Research on other thiophene (B33073) carboxamide derivatives has demonstrated a variety of cellular effects. For example, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. mdpi.com In a study of one such derivative, MB-D2, it was found to be highly selective against A375 cancer cells, activating caspases 3/7, causing mitochondrial depolarization, and reducing the production of reactive oxygen species. nih.gov

Another investigation into thiophene carboxamide derivatives as potential anticancer agents showed that some compounds could arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Furthermore, a series of thiophene carboxamide inhibitors of JAK2 were shown to inhibit STAT5 phosphorylation in an acute PK/PD model, demonstrating their ability to modulate this key signaling pathway. nih.gov

The table below summarizes findings for various thiophene carboxamide derivatives in cell-based assays.

Compound Class/DerivativeCell Line(s)Observed Cellular Effect(s)Potential Pathway(s) Modulated
Thiophene-2-carboxamides with aryl substituentsBreast, liver, and leukemia cell linesCytotoxicityPTP1B inhibition
MB-D2 (a specific thiophene carboxamide)A375 (melanoma)Caspase 3/7 activation, mitochondrial depolarization, decreased ROSApoptosis pathways
Ortho-amino thiophene carboxamidesHepG-2 and HCT-116Cell cycle arrest at G2/M, apoptosisp53 signaling, Bax/Bcl-2 ratio
Thiophene carboxamide JAK2 inhibitorsNot specifiedInhibition of p-STAT5JAK/STAT pathway

This table presents data for various thiophene carboxamide derivatives, not specifically this compound.

Without direct experimental evidence, the specific cellular responses and pathway modulations induced by this compound remain unknown.

Mechanistic Studies in Animal Models (e.g., target engagement, pathway analysis)

There are no published mechanistic studies in animal models specifically investigating this compound for target engagement or pathway analysis.

In the broader context of thiophene carboxamide derivatives, some preclinical animal studies have been conducted. For instance, a series of thiophene carboxamide inhibitors of JAK2 were evaluated in an acute in vivo model, where they demonstrated inhibition of p-STAT5, indicating target engagement. nih.gov Another study on novel thiophene-arylamide derivatives as antimycobacterial agents showed that a representative compound had significant bactericidal activity in an acute mouse model of tuberculosis. nih.gov

In Vitro ADME Profiling (e.g., metabolic stability, permeability, plasma protein binding)

Specific in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound, such as metabolic stability, permeability, and plasma protein binding, are not available in the public scientific literature.

However, ADME properties have been evaluated for other thiophene carboxamide derivatives. For example, a study on thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors reported that selected compounds showed reasonable stability in rat plasma but were metabolized more rapidly in rat microsomal preparations, suggesting potential for further optimization for in vivo studies. nih.gov Another investigation into novel thiophene-arylamide derivatives found that some compounds exhibited good hepatocyte stability. nih.gov

The metabolism of thiophene-containing compounds is a significant area of study, as the thiophene ring can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity. researchgate.netacs.orgresearchgate.netacs.org The metabolic fate is influenced by the substituents on the thiophene ring. nih.gov

Metabolite Identification and Metabolic Pathway Elucidation (In Vitro and Animal Models)

There are no specific studies identifying the metabolites or elucidating the metabolic pathways of this compound in either in vitro systems or animal models.

The metabolism of thiophene-containing drugs, in general, has been a subject of interest due to the potential for bioactivation. acs.org The thiophene ring can undergo oxidation by cytochrome P450 enzymes to form reactive intermediates like thiophene-S-oxides or epoxides. researchgate.netresearchgate.netacs.org These reactive metabolites can be a source of toxicity. acs.org However, the presence of other metabolic pathways can mitigate this risk. acs.org For many thiophene-based pharmaceuticals, metabolism occurs primarily in the liver, with subsequent excretion in the urine. nih.gov

Issues of metabolic stability have been addressed in the development of some thiophene carboxamide series through in vitro and in vivo studies, leading to the identification of more stable compounds. nih.gov The specific metabolic fate of this compound would depend on its unique structure and would require dedicated metabolism studies to be determined.

Emerging Research Applications and Future Directions for N 1 Phenylethyl Thiophene 2 Carboxamide

Development of the Compound as a Molecular Probe or Chemical Tool for Biological Systems

The inherent biological activities of the thiophene (B33073) carboxamide scaffold make N-(1-phenylethyl)thiophene-2-carboxamide a compelling candidate for development as a molecular probe. ontosight.ai Thiophene carboxamides have been reported to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This foundational activity suggests that derivatives of this compound could be functionalized with reporter groups, such as fluorophores, to create molecular probes for studying specific biological processes.

For instance, if a particular derivative demonstrates selective inhibition of a key enzyme, it could be modified to visualize the enzyme's localization and activity within living cells using techniques like fluorescence microscopy. The chiral 1-phenylethylamine (B125046) group can also play a crucial role in conferring stereospecific interactions with biological targets, a desirable characteristic for a highly specific molecular probe. The development of such probes would enable researchers to investigate complex biological systems with greater precision, potentially elucidating disease mechanisms and identifying new therapeutic targets.

Utility in Materials Science Research (e.g., hydrogen bonding, supramolecular assemblies, NLO properties)

In the realm of materials science, the structure of this compound offers intriguing possibilities for the design of novel materials with tailored properties. The amide linkage within the molecule is a classic hydrogen bond donor and acceptor, capable of forming predictable intermolecular interactions. strath.ac.uk This hydrogen bonding is a key driving force for the formation of self-assembled, ordered structures, known as supramolecular assemblies. nih.gov

The planarity of the thiophene ring and the aromatic nature of the phenyl group can lead to π-π stacking interactions, further stabilizing these assemblies. By modifying the substituents on either the thiophene or phenyl ring, it is possible to fine-tune these non-covalent interactions to control the morphology and properties of the resulting supramolecular structures.

Furthermore, thiophene-containing organic molecules are known to exhibit nonlinear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. The combination of the electron-rich thiophene ring and the potential for creating organized, non-centrosymmetric structures through supramolecular assembly makes this compound and its derivatives promising candidates for new NLO materials.

PropertyPotential Application in Materials Science
Hydrogen Bonding Formation of predictable supramolecular structures.
π-π Stacking Stabilization of self-assembled materials.
Nonlinear Optical (NLO) Properties Development of materials for photonics and optoelectronics.

Advancements in Asymmetric Synthesis and Chiral Resolution Techniques

The presence of a chiral center in the 1-phenylethylamine portion of this compound necessitates stereocontrolled synthetic methods to obtain enantiomerically pure forms of the compound. Significant progress has been made in the asymmetric synthesis of chiral amines and their derivatives. nih.gov

One common approach involves the reductive amination of a prochiral ketone with a chiral amine or the use of a chiral catalyst. nih.gov For this compound, this could involve the reaction of thiophene-2-carbonyl chloride with enantiomerically pure (R)- or (S)-1-phenylethylamine. nih.gov

Alternatively, if a racemic mixture of the final compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for the analytical and preparative separation of enantiomers. mdpi.comrsc.org Enzymatic resolution, which utilizes the stereoselectivity of enzymes like lipases to selectively acylate one enantiomer of a racemic amine, presents another efficient method for obtaining enantiopure compounds. researchgate.netrsc.org

Table of Chiral Resolution Techniques:

Technique Description
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase. mdpi.comrsc.org
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture. researchgate.netrsc.org

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. nih.gov |

Integration with High-Throughput Screening and Cheminformatics Pipelines

Modern drug discovery heavily relies on high-throughput screening (HTS) to rapidly assess the biological activity of large compound libraries. nih.gov The thiophene carboxamide scaffold is well-represented in many screening collections due to its known biological relevance. nih.gov this compound and its analogs can be readily integrated into HTS campaigns to explore a wide range of biological targets. ku.eduenamine.net

Cheminformatics plays a crucial role in analyzing the vast datasets generated from HTS. Computational tools can be used to identify structure-activity relationships (SAR) within a series of related compounds. nih.gov For this compound, cheminformatics can help elucidate which structural features are critical for a particular biological activity. This knowledge can then guide the design of new, more potent, and selective analogs. Virtual screening, a computational technique that docks virtual libraries of compounds into the binding site of a biological target, can also be employed to prioritize which derivatives of this compound should be synthesized and tested. nih.gov

Unexplored Biological Activity Spaces and Target Opportunities for the Scaffold

While the thiophene carboxamide scaffold is known for its anticancer, antimicrobial, and anti-inflammatory properties, there remain significant opportunities to explore new biological activities for this compound. mdpi.commdpi.com The unique combination of the thiophene ring and the chiral phenylethylamine moiety may lead to interactions with novel biological targets that have not yet been investigated for this class of compounds.

For example, the structural similarity of the 1-phenylethylamine portion to certain neurotransmitters suggests that derivatives of this compound could be explored for their potential activity in the central nervous system. mdpi.com Furthermore, the diverse biological activities of thiophene derivatives in general, which include antiviral, antifungal, and antioxidant effects, indicate that this compound could be a starting point for the development of new therapeutic agents in these areas. nih.govnih.gov

Future research should focus on screening this compound and a library of its derivatives against a broad panel of biological targets to uncover novel activities. This exploration of "unexplored biological activity spaces" holds the promise of identifying new lead compounds for the development of treatments for a wide range of diseases.

Q & A

Q. Methodology :

  • Reagent Selection : Use thiophene-2-carbonyl chloride (or activated derivatives) and (1-phenylethyl)amine under anhydrous conditions. Solvents like acetonitrile or dry toluene are preferred for reflux reactions due to their inertness .
  • Catalysis : Add catalytic dimethylaminopyridine (DMAP) to enhance acylation efficiency .
  • Purification : Recrystallize from ethanol/1,4-dioxane (2:1) or dichloromethane/hexane mixtures to achieve >98% purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: How to characterize the compound’s purity and structural identity?

Q. Methodology :

  • Spectroscopy : Confirm via 1H^1H-NMR (amide proton δ ~10.5 ppm) and 13C^{13}C-NMR (thiophene carbonyl at ~160 ppm). FT-IR should show C=O stretch at ~1660 cm1^{-1} and N-H bend at ~3300 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+. Theoretical and observed m/z should align within 0.01 Da .

Advanced: How to resolve discrepancies in crystallographic data for thiophene carboxamides?

Q. Methodology :

  • Dihedral Angle Analysis : Compare experimental X-ray data (e.g., benzene-thiophene dihedral angles of 8.5–13.5°) with computational models (DFT-optimized geometries). Discrepancies >5° may indicate packing forces or measurement errors .
  • Hydrogen Bond Validation : Use Mercury software to analyze R22_2^2(10) motifs and N–H···N bonds (2.8–3.0 Å, 150–160°). Disordered H-atoms require free refinement from Fourier maps .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Q. Methodology :

  • Solvent Optimization : Replace acetonitrile with DMF to improve solubility of aromatic intermediates.
  • Stepwise Heating : Reflux at 80°C for 1 hour, then gradual cooling to room temperature to minimize side reactions.
  • Catalyst Recycling : Recover DMAP via aqueous extraction (pH 10–12) and reuse for 3–5 cycles .

Advanced: How to evaluate bioactivity using computational models?

Q. Methodology :

  • Molecular Docking : Dock the compound into target proteins (e.g., ULK1 for autophagy inhibition) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS, 100 ns) .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values from enzyme assays .

Basic: How to address solubility issues in biological assays?

Q. Methodology :

  • Co-Solvents : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤1%).
  • Surfactant Use : Add 0.1% Tween-80 to aqueous buffers for cell-based studies .

Advanced: How to analyze hydrogen bonding networks in crystal structures?

Q. Methodology :

  • Graph-Set Analysis : Identify S(6) or R22_2^2(10) motifs using PLATON. For example, N–H···O interactions (2.9 Å, 155°) stabilize inversion dimers .
  • Hirshfeld Surfaces : Calculate contact contributions (e.g., H···S interactions ~5%) to quantify non-classical interactions .

Advanced: How to resolve conflicting bioactivity data across studies?

Q. Methodology :

  • Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% can skew IC50_{50} values.
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .

Basic: What solvents are optimal for recrystallization?

Q. Methodology :

  • Solvent Screening : Test ethanol, ethyl acetate, and dichloromethane/hexane mixtures. Ideal solvents show high solubility at reflux and low solubility at RT.
  • Gradient Cooling : Cool from 60°C to 4°C over 12 hours to grow single crystals for X-ray studies .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Q. Methodology :

  • Bioisosteric Replacement : Substitute the phenyl ring with pyridine (e.g., N-(pyridin-2-ylmethyl) analogs) to modulate lipophilicity (clogP 2.5 → 1.8) .
  • Functional Group Addition : Introduce nitro or methoxy groups at the 4-position of the phenyl ring to enhance π-π stacking with target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.